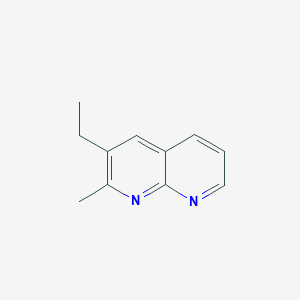

3-Ethyl-2-methyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58309-24-3 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-ethyl-2-methyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H12N2/c1-3-9-7-10-5-4-6-12-11(10)13-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

OIECZLVXEMLNEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C(=C1)C=CC=N2)C |

Origin of Product |

United States |

Mechanistic Investigations of 1,8 Naphthyridine Formation

Reaction Mechanism Elucidation in Cyclization Processes

The Friedländer synthesis for 1,8-naphthyridine (B1210474) formation is a cyclization process that proceeds through a sequence of condensation and dehydration steps. ekb.egwikipedia.org For the specific synthesis of 3-Ethyl-2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and 2-pentanone, two primary mechanistic pathways are generally proposed. wikipedia.org

The first mechanism initiates with a base- or acid-catalyzed aldol (B89426) addition. The enolate of 2-pentanone attacks the aldehyde carbon of 2-aminonicotinaldehyde. This step is typically the rate-limiting step and forms an aldol adduct. Subsequent dehydration of this intermediate yields an α,β-unsaturated carbonyl compound. The final step involves an intramolecular cyclization through the formation of an imine between the amino group and the ketone, followed by a second dehydration event to yield the aromatic 1,8-naphthyridine ring system.

Alternatively, a second plausible mechanism begins with the formation of a Schiff base (imine) between the amino group of 2-aminonicotinaldehyde and the carbonyl group of 2-pentanone. wikipedia.org This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon of the ketone moiety attacks the carbon of the C=N bond. A final dehydration step then leads to the formation of the stable, fully aromatic this compound. The operative pathway can be influenced by the specific reaction conditions and catalysts employed.

Role of Catalysis and Reaction Conditions in Product Formation

Traditional methods often required harsh conditions, such as strong acids or bases, and prolonged reaction times. ekb.eg However, recent advancements have focused on milder and more sustainable approaches. Ionic liquids (ILs), for instance, have been successfully used as both catalysts and solvents. nih.govacs.org Basic ILs like 1-butyl-3-methylimidazolium-2-carboxylate ([Bmmim][Im]) have demonstrated high catalytic activity, promoting the reaction under solvent-free conditions at temperatures around 80°C. nih.govacs.org Another green approach involves using choline (B1196258) hydroxide (B78521) (ChOH), a non-toxic and water-soluble catalyst, which allows the gram-scale synthesis of 1,8-naphthyridines in water at a moderate temperature of 50°C. nih.gov This method is advantageous as it avoids hazardous organic solvents and metal catalysts. nih.gov

The reaction conditions, including temperature, solvent, and reactant stoichiometry, are optimized to maximize product yield. For example, in the IL-catalyzed synthesis of 2,3-diphenyl-1,8-naphthyridine, a molar ratio of 0.6 mmol of 2-amino-3-pyridinecarboxaldehyde (B47744) to 1 mmol of the ketone in 5 mL of [Bmmim][Im] at 80°C for 24 hours was found to be optimal. nih.gov The recyclability of the catalyst, such as an ionic liquid, is also a key consideration for developing sustainable processes. acs.org

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | None (IL as solvent) | 80 | 24 | High | nih.gov |

| Choline Hydroxide (ChOH) | 2-aminonicotinaldehyde, Acetone | Water | 50 | 6 | 99 | nih.gov |

| Metal Hydroxides (LiOH, KOH) | 2-aminonicotinaldehyde, various ketones | Aqueous-Alcohol | Not specified | Not specified | Moderate to Good | nih.gov |

| Iodine | 2-aminobenzaldehydes, ketones | Not specified | Not specified | Not specified | Not specified | wikipedia.org |

| Lewis Acids | 2-aminobenzaldehydes, ketones | Not specified | Not specified | Not specified | Not specified | wikipedia.org |

This table presents a selection of catalytic systems used in the Friedländer synthesis of 1,8-naphthyridine derivatives, showcasing the diversity of applicable conditions.

Intramolecular Rearrangements and Fragment Transfers in Naphthyridine Assembly

While the Friedländer condensation does not typically involve complex intramolecular rearrangements like skeletal shifts or significant fragment transfers, the assembly of the naphthyridine ring from unsymmetrical ketones presents a crucial challenge of regioselectivity. ekb.egacs.org The synthesis of this compound from 2-pentanone is a prime example of this issue.

2-Pentanone is an unsymmetrical ketone with two different enolizable α-carbons: the methyl group (C1) and the methylene (B1212753) group (C3). Depending on which α-carbon participates in the initial C-C bond formation with the aldehyde of 2-aminonicotinaldehyde, two different constitutional isomers can be formed.

Attack from the methyl group (C1): This leads to the formation of 2-propyl-1,8-naphthyridine.

Attack from the methylene group (C3): This pathway results in the desired product, this compound.

Controlling the regioselectivity of this cyclization is paramount for an efficient synthesis. The choice of catalyst can be decisive in directing the outcome. Studies have shown that certain catalytic systems can lead to the formation of a single, exclusive product with excellent yields, even when using unsymmetrical ketones. acs.org For instance, the use of the basic ionic liquid [Bmmim][Im] has been reported to generate exclusive products in the Friedländer reaction. acs.org This high degree of regiocontrol is often attributed to steric and electronic effects governed by the catalyst, which can preferentially activate one α-position over the other during the intramolecular condensation step of the naphthyridine assembly. The ability of the catalyst to orchestrate the reaction pathway highlights its critical role beyond simply accelerating the reaction rate.

Reactivity and Transformations of 3 Ethyl 2 Methyl 1,8 Naphthyridine and Its Analogs

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 1,8-naphthyridine (B1210474) ring is influenced by the presence and position of its two nitrogen atoms, which generally deactivate the ring towards electrophilic substitution. However, functionalization can be achieved under specific conditions. For instance, the Friedländer annulation, a classic method for synthesizing quinolines and their aza-analogs, is widely used for constructing the 1,8-naphthyridine core. researchgate.netekb.egnih.gov This reaction involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound containing an α-methylene group, often catalyzed by acids or bases. ekb.egnih.gov

While direct electrophilic substitution on the 1,8-naphthyridine ring is challenging, nucleophilic substitution reactions are more common, particularly when a good leaving group is present on the ring. nih.govresearchgate.net For example, chloro-substituted 1,8-naphthyridines can undergo nucleophilic displacement with various amines and other nucleophiles to introduce new functional groups. nih.govuobaghdad.edu.iq

Oxidation and Reduction Chemistry of 1,8-Naphthyridine Cores

The nitrogen atoms in the 1,8-naphthyridine core can be oxidized to form N-oxides. These N-oxides can then facilitate further reactions, such as the introduction of a cyano group. nih.gov The oxidation of substituted benzo[c] nih.govresearchgate.netnaphthyridines has also been studied. nsc.ru

Reduction of the 1,8-naphthyridine ring can also be performed, though specific conditions are required to control the extent of reduction. A base-mediated system has been developed for the methylation of 1,8-naphthyridines, which is proposed to involve a Meerwein-Pondorff-Verley-type reduction of the naphthyridine substrate prior to the methylation event. researchgate.net

Functional Group Interconversions at the 3-Ethyl and 2-Methyl Positions

The substituent groups at the 2 and 3 positions of the 1,8-naphthyridine ring offer opportunities for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatives from Carboxylic Acid and Carbonyl Functionalities

The methyl group at the 2-position of the 1,8-naphthyridine ring is particularly reactive. It can undergo condensation reactions with aldehydes, a reaction known as Knoevenagel condensation, to form styryl derivatives. researchgate.netresearchgate.net Furthermore, a direct α-methylation of the 1,8-naphthyridine ring at this position has been achieved using dimethyl sulfoxide (B87167) (DMSO) as the methylating agent under mild, transition-metal-free conditions. rsc.org

Carboxylic acid functionalities can be introduced at the 3-position of the 1,8-naphthyridine ring. These carboxylic acid derivatives serve as versatile intermediates for the synthesis of amides and other analogs. researchgate.netijpsonline.comnih.govrsc.org For instance, 1,8-naphthyridine-3-carboxylic acids can be reacted with various amines to produce a library of amide compounds. ijpsonline.comnih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Methyl-1,8-naphthyridine | Aromatic aldehyde, Piperidine (B6355638), Ethanol | 2-Styryl-1,8-naphthyridine | Knoevenagel Condensation |

| 1,8-Naphthyridine | DMSO, t-BuONa, light | 2-Methyl-1,8-naphthyridine | α-Methylation |

| 1,8-Naphthyridine-3-carboxylic acid | Amine, heat | 1,8-Naphthyridine-3-carboxamide | Amidation |

Curtius Rearrangement and Urea (B33335) Formation

The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.govwikipedia.org This reaction is applicable to a wide range of carboxylic acids, including heterocyclic ones, and proceeds with retention of stereochemistry. nih.govnih.gov

In the context of 1,8-naphthyridine chemistry, a carboxylic acid at the 3-position can be converted to an acyl azide, which then undergoes the Curtius rearrangement upon heating to form an isocyanate. researchgate.netnumberanalytics.comorganic-chemistry.org This isocyanate can be trapped with various nucleophiles. For example, reaction with an amine leads to the formation of a urea derivative. commonorganicchemistry.commasterorganicchemistry.com This methodology provides a route to introduce amine-based functionalities at the 3-position, which can be valuable for developing new bioactive molecules. nih.gov

| Starting Carboxylic Acid | Key Intermediate | Final Product (with Amine) |

| 1,8-Naphthyridine-3-carboxylic acid | 1,8-Naphthyridin-3-yl isocyanate | N-(Alkyl/Aryl)-N'-(1,8-naphthyridin-3-yl)urea |

Formation of Metal Complexes with 1,8-Naphthyridine Ligands

The two nitrogen atoms of the 1,8-naphthyridine ring are ideally positioned to act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, coordinating to two metal centers. researchgate.netresearchgate.netwikipedia.org This has led to extensive research into the coordination chemistry of 1,8-naphthyridine and its derivatives with a variety of transition metals, including copper, iron, palladium, platinum, and ruthenium. researchgate.netflinders.edu.auescholarship.orgacs.orgnih.gov

The substituents on the 1,8-naphthyridine ring can significantly influence the properties of the resulting metal complexes. For example, the presence of donor groups can affect the electronic properties and reactivity of the metal center. escholarship.org The design and synthesis of multidentate ligands based on the 1,8-naphthyridine framework have enabled the construction of complex bimetallic structures that can mimic the active sites of metalloenzymes. researchgate.netescholarship.org These complexes have applications in catalysis and materials science. researchgate.netflinders.edu.au

| Ligand | Metal Ion(s) | Complex Type | Potential Application |

| 1,8-Naphthyridine | Cu(II) | Binuclear Complex | Mimicking Carboxylate Binding |

| Substituted 1,8-Naphthyridine | Fe(II), Fe(III) | Mononuclear/Binuclear | Catalysis |

| 2,7-Dimethyl-1,8-naphthyridine | Various Transition Metals | Perchlorate Complexes | Coordination Chemistry Studies |

| PNNPFlu | Cu(I) | Dicopper μ-boryl species | C-H bond activation |

Spectroscopic and Structural Characterization of 1,8 Naphthyridine Derivatives

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 3-Ethyl-2-methyl-1,8-naphthyridine, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching of the naphthyridine ring system, typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would produce a series of complex bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed in the 2975-2850 cm⁻¹ range. C-H bending vibrations for the alkyl groups would also be present in the 1465-1370 cm⁻¹ region. docbrown.infomdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For this compound, one would expect to see:

Aromatic Protons: Signals for the protons on the naphthyridine ring, typically in the downfield region (δ 7.0-9.0 ppm).

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Methyl Group Protons: A singlet for the protons of the methyl group at position 2, as it has no adjacent protons to couple with.

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each carbon atom in the naphthyridine ring and for the carbons of the ethyl and methyl substituents. np-mrd.orgchemicalbook.comdocbrown.info The chemical shifts would differentiate the aromatic carbons from the aliphatic (sp³) carbons of the alkyl groups. np-mrd.orgchemicalbook.comdocbrown.info

Other Relevant Nuclei (e.g., ¹¹⁹Sn) in Derivatives

Should this compound be used as a ligand to form a complex with a metal like tin, ¹¹⁹Sn NMR spectroscopy would become relevant. ¹¹⁹Sn NMR provides valuable information about the coordination environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the ligands attached to the tin center. For instance, four-coordinate tin thiolates typically show signals in the range of δ +20 to +300 ppm, while six-coordinate species appear at much higher fields (upfield), such as δ -260 to -350 ppm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₁₂N₂), the mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the ethyl or methyl groups, leading to characteristic fragment ions that could be used to confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. rsc.orgrsc.org

Electronic Spectroscopy (UV-Vis, Luminescence) for Optical Properties

UV-Visible (UV-Vis) and luminescence (fluorescence/phosphorescence) spectroscopy are used to study the electronic transitions within a molecule. The 1,8-naphthyridine (B1210474) ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of π→π* transitions within the conjugated aromatic system. ias.ac.in The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the ring. ias.ac.in Some 1,8-naphthyridine derivatives are known to be fluorescent, and a luminescence spectrum would reveal the emission properties of the compound upon excitation at an appropriate wavelength. ias.ac.in

X-ray Crystallography for Solid-State Structural Determination

The structural elucidation of various 1,8-naphthyridine derivatives by X-ray diffraction reveals a consistently planar bicyclic system. For instance, in a study of a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, single-crystal X-ray analysis was employed to confirm the molecular structures. digitallibrary.co.inrsc.org These studies are fundamental in verifying the outcomes of synthetic procedures and in providing a solid basis for understanding the compounds' biological activities through detailed structural insights. digitallibrary.co.inrsc.org

Furthermore, the substitution pattern on the 1,8-naphthyridine scaffold significantly influences the crystal packing. Hydrogen bonding is a common and critical intermolecular interaction observed in the crystal structures of derivatives containing suitable functional groups. These interactions can dictate the formation of supramolecular architectures, such as dimers, chains, or more complex networks. The analysis of these patterns is essential for understanding the physical properties of the compounds, including melting point and solubility.

The synthesis of 1,8-naphthyridine derivatives is well-documented, with various methods available for constructing the core heterocyclic system. ekb.egorganic-chemistry.org The precise characterization of these synthesized compounds is paramount, and while spectroscopic techniques like NMR and mass spectrometry are invaluable, X-ray crystallography remains the definitive method for structural confirmation in the solid state. digitallibrary.co.inrsc.org

Computational and Theoretical Studies on 1,8 Naphthyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying complex molecules like 1,8-naphthyridine (B1210474) derivatives. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to optimize the molecular geometry and predict the electronic properties and stability of these compounds. nih.govnih.govdntb.gov.ua

These calculations reveal the existence of delocalized π-bonds within the 1,8-naphthyridine ring system, which is a key feature of their electronic structure. nih.gov The structural parameters, including bond lengths and angles, can be precisely calculated. For instance, studies on related structures like 7-diacetamino-2,4-dimethyl-1,8-naphthyridine have utilized DFT to understand their molecular structure and the presence of intermolecular forces like π-π stacking. ias.ac.inias.ac.in Such computational analyses are fundamental in rationalizing the stability and spectroscopic properties of these molecules. ias.ac.inias.ac.in

The electronic aspects and chemical shifts observed in NMR spectroscopy can also be calculated using DFT, with high correlation coefficients between calculated and experimental data being reported for various 1,8-naphthyridine derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the stability and reactivity of a molecule. wikipedia.org

For 1,8-naphthyridine derivatives, a smaller HOMO-LUMO gap generally corresponds to higher reactivity and greater polarizability. nih.gov FMO analysis has shown that for many 1,8-naphthyridine systems, the HOMO is primarily distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. rsc.org The energy of these frontier orbitals and their gap can be tuned by introducing different substituent groups. rsc.org For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap. rsc.org This modulation of the HOMO-LUMO gap is instrumental in designing molecules with specific electronic and optical properties, as the maximum absorption peaks in their electronic spectra often originate from the π (HOMO) → π* (LUMO) transition. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2,4-dimethyl-7-amino-1,8-naphthyridine derivatives | - | - | Relatively small | nih.gov |

| Prodan (Naphthalene Core) | Elevated by donor group | Lowered by acceptor group | Narrowed | rsc.org |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For 1,8-naphthyridines, DFT calculations have been successfully used to study their synthetic pathways. A notable example is the Friedlander reaction, a common method for synthesizing quinolines and naphthyridines. nih.govnih.govacs.org

Computational studies have provided a plausible reaction mechanism for the Friedlander synthesis of 1,8-naphthyridines in water using a choline (B1196258) hydroxide (B78521) ionic liquid as a catalyst. nih.gov These studies use DFT and noncovalent interaction (NCI) plot index analysis to confirm that hydrogen bonding with the catalyst is a pivotal step in facilitating the reaction. nih.gov The calculations help in constructing the reaction pathway by determining the energetics of intermediates and transition states. nih.gov Similarly, the synthetic mechanisms for forming novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives have been investigated, proposing a multi-step process involving acetylation, tautomerization, and ring closure. ias.ac.inias.ac.in These computational insights are crucial for optimizing reaction conditions and improving the yield of desired products. nih.gov

Molecular Dynamics (MD) Simulations of Naphthyridine Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time at an atomic level. nih.govillinois.edu This technique is particularly valuable for studying the interactions between small molecules like 3-Ethyl-2-methyl-1,8-naphthyridine and biological macromolecules such as proteins and DNA. illinois.edunih.gov

MD simulations have been used to investigate the stability of complexes formed between 1,8-naphthyridine derivatives and their biological targets. For example, simulations of newly synthesized 1,8-naphthyridine derivatives with the human A2A adenosine (B11128) receptor suggested the formation of a stable complex. nih.gov In another study, MD simulations lasting 100 nanoseconds were used to investigate the stability, conformation, and intermolecular interactions of a highly active anti-mycobacterial 1,8-naphthyridine derivative with its target protein, enoyl-ACP reductase. rsc.org These simulations can reveal whether a compound remains bound to the active site of a protein and can characterize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netnih.gov

| System Studied | Simulation Goal | Key Finding | Reference |

|---|---|---|---|

| 1,8-Naphthyridine derivatives with human A2A receptor | Assess complex stability | Derivatives form a stable complex with the receptor. | nih.gov |

| Tetrahydropyrido derivative of naphthyridine with hSERT | Investigate binding to human serotonin (B10506) transporter | Binds to active sites without perturbing secondary structure. | nih.gov |

| Anti-mycobacterial 1,8-naphthyridine derivative with InhA | Evaluate binding pattern and stability | Confirmed stability and intermolecular interactions with the target protein. | rsc.org |

| 1,8-Naphthyridine derivative with Topoisomerase IIβ | Elucidate binding pattern | Proposed a unique binding pattern in the etoposide (B1684455) binding pocket. | nih.gov |

In Silico Prediction of Molecular Properties (e.g., ADME) for Theoretical Models

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. rsc.orgnih.govresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing.

For 1,8-naphthyridine derivatives, various computational tools and web servers like SwissADME and AdmetSAR are used to predict properties such as solubility, lipophilicity (LogP), gastrointestinal absorption, and potential for blood-brain barrier penetration. rsc.orgresearchgate.netijpba.infohealthinformaticsjournal.com For instance, in silico studies on a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were used to assess their ADMET properties. rsc.org Similarly, the pharmacokinetic properties of 1,8-naphthyridine-3-carboxylic acid derivatives were predicted using computational approaches. rsc.orgnih.gov These predictions are often guided by rules like Lipinski's rule of five, which helps in evaluating the "drug-likeness" of a compound. healthinformaticsjournal.com While these predictions are theoretical, they provide valuable guidance for synthesizing and prioritizing compounds for further experimental evaluation. rsc.orgnih.gov

| Compound Series | Properties Predicted | Software/Method | Outcome | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid derivatives | ADME, Pharmacokinetics | SwissADME, PASS | Guided synthesis of effective antihistaminic agents. | rsc.orgnih.gov |

| 1,8-Naphthyridine-3-carbonitrile derivatives | ADMET | In silico predictions | Assessed properties of final compounds for anti-mycobacterial activity. | rsc.org |

| General 1,8-Naphthyridine derivatives | ADMET | In silico Swiss ADME | Predicted pharmacokinetic properties for potential antibacterial agents. | researchgate.net |

Structure Activity Relationship Sar Studies Pertaining to 1,8 Naphthyridine Motifs

Modulation of Biological Activities through Substituent Variation on the 1,8-Naphthyridine (B1210474) Core

The biological profile of 1,8-naphthyridine derivatives can be fine-tuned by the introduction of various substituents onto the core structure. The nature and position of these substituents are critical in determining the potency and selectivity of these compounds.

Substitutions at the 2-, 3-, and 7-positions of the 1,8-naphthyridine ring have been extensively studied to understand their impact on biological activity.

For anticancer activity, a carboxy group at the C-3 position and an aminopyrrolidine functionality at the C-7 position are considered essential for cytotoxicity. nih.gov In the context of antitubercular activity, research has shown that derivatives with a 5-nitrofuran heteroaromatic ring attached to a piperazine (B1678402) at the 2-position exhibit remarkable efficacy. rsc.org Specifically, one such compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis. rsc.org

Furthermore, the introduction of a cyano group at the C-3 position has been noted for its importance in the optimal activity of certain quinoline (B57606) derivatives, a related class of compounds, suggesting its potential significance for 1,8-naphthyridines as well. nih.gov The presence of a halogen-substituted aryl group at the 3-position can also influence activity, with some derivatives showing activity comparable to the parent 1,8-naphthyridine compounds. researchgate.net However, larger substituents at this position tend to decrease activity. researchgate.net

| Position | Substituent | Associated Biological Activity | Reference |

| C-2 | Piperazine linked to 5-nitrofuran | Antitubercular | rsc.org |

| C-3 | Carboxy group | Anticancer (Cytotoxicity) | nih.gov |

| C-3 | Cyano group | Anticancer | nih.gov |

| C-3 | Halogen-substituted aryl group | Antibacterial | researchgate.net |

| C-7 | Aminopyrrolidine | Anticancer (Cytotoxicity) | nih.gov |

The substitution at the N-1 position of the 1,8-naphthyridine core is another critical determinant of biological activity. For instance, in the development of potent antitumor agents, the presence of a 2'-thiazolyl group at the N-1 position has been identified as essential for eliciting cytotoxicity. nih.gov

In the context of antibacterial agents, specifically fluoroquinolone derivatives, a 1-(2,4-difluorophenyl) group at the N-1 position is a common feature in potent compounds. nih.gov This substitution, in combination with other modifications, contributes to strong inhibitory activity against bacterial DNA gyrase. nih.gov

| Position | Substituent | Associated Biological Activity | Reference |

| N-1 | 2'-Thiazolyl group | Anticancer (Cytotoxicity) | nih.gov |

| N-1 | 2,4-Difluorophenyl group | Antibacterial (DNA Gyrase Inhibition) | nih.gov |

Ligand-Target Interactions: Mechanistic Insights from Molecular Docking Studies

Molecular docking studies have provided valuable mechanistic insights into how 1,8-naphthyridine derivatives interact with their biological targets at the molecular level. These computational analyses help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.

DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. ekb.eg 1,8-naphthyridine derivatives, particularly those belonging to the quinolone class, are known to inhibit this enzyme, thereby disrupting DNA replication and leading to bacterial cell death. mdpi.comnih.gov

Molecular docking studies have revealed that these compounds bind to the DNA-gyrase complex. nih.gov For example, a potent inhibitor with a 1-(2,4-difluorophenyl) substituent at N-1 and other modifications showed strong interactions with the E. coli DNA gyrase enzyme. nih.gov These interactions are crucial for stabilizing the enzyme-DNA cleavage complex, which is the mechanism of action for fluoroquinolone antibiotics. mdpi.com The binding of these inhibitors can involve the GyrA subunit, which is responsible for DNA binding and cleavage. ekb.eg

Bacterial efflux pumps are transmembrane proteins that contribute to antibiotic resistance by actively extruding drugs from the bacterial cell. mdpi.comnih.gov Certain 1,8-naphthyridine derivatives have been identified as inhibitors of these pumps, such as the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net

In silico docking studies have suggested that 1,8-naphthyridine sulfonamides can bind to the NorA efflux pump. nih.govresearchgate.net The interactions are primarily driven by hydrogen bonds and hydrophilic interactions, which contribute to a favorable binding energy. nih.govresearchgate.net By inhibiting the efflux pump, these compounds can restore the efficacy of antibiotics that are substrates for the pump. nih.gov

The 1,8-naphthyridine scaffold has also been explored for its potential to inhibit protein kinases, which are key regulators of cellular processes and are implicated in diseases like cancer. While much of the kinase-focused research has been on other naphthyridine isomers, the general principles can inform the design of 1,8-naphthyridine-based inhibitors. For instance, studies on 1,5-naphthyridine (B1222797) derivatives as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) revealed key interactions within the ATP-binding pocket. nih.gov These include potential π-stacking interactions between the naphthyridine core and key amino acid residues, as well as salt bridge formations with catalytic residues. nih.gov

Similarly, 1,7-naphthyridine-1-oxides have been developed as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov Structure-activity relationship studies highlighted the essential role of the N-oxide oxygen for activity and selectivity against other kinases. nih.gov These findings suggest that strategic modifications to the 1,8-naphthyridine core could yield potent and selective protein kinase inhibitors.

General Principles of Structural Optimization for Desired Biological Profiles

The 1,8-naphthyridine nucleus is a recognized privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents. nih.govresearchgate.netnih.govresearchgate.netnih.govdntb.gov.ua The biological activity of 1,8-naphthyridine derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic ring system. Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of these compounds to achieve desired biological profiles, such as enhanced potency and selectivity.

The versatility of the 1,8-naphthyridine scaffold allows for chemical modifications at several positions, most notably at the C2, C3, C5, C6, and C7 positions. nih.gov These modifications influence the molecule's physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.

For instance, in the context of anticancer activity, specific substitutions have been shown to be critical. A review of potent antitumor quinoline and naphthyridine derivatives highlighted that for the 1,8-naphthyridine ring, an aminopyrrolidine functionality at the C7 position, a 2'-thiazolyl group at the N1 position, and a carboxy group at the C3 position are essential for eliciting cytotoxicity. nih.gov Further studies on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents revealed that aminopyrrolidine derivatives at the C7 position were more effective than other amine or thioether derivatives. nih.gov

In the realm of antimicrobial agents, nalidixic acid, a pioneering synthetic antibiotic, features a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure. nih.govmdpi.com The exploration of its derivatives has provided significant insights into the SAR of this class. For example, the introduction of a bromine atom at the C6 position of the naphthyridine scaffold has been found to enhance antibacterial activity against resistant strains of B. subtilis. nih.gov

Research into the cytotoxic effects of naphthyridine derivatives against various human cancer cell lines has also shed light on the importance of substitutions. A study evaluating a series of naphthyridine derivatives with modifications at the C2, C5, C6, and C7 positions found that compounds with methyl substitutions at the C6 or C7 positions were generally more active than those substituted at the C5 position. nih.gov

While specific data on 3-Ethyl-2-methyl-1,8-naphthyridine is limited in publicly accessible research, the general principles of SAR for the 1,8-naphthyridine motif provide a framework for predicting how the ethyl and methyl groups at the C3 and C2 positions, respectively, might influence its biological activity. The presence of small alkyl groups at these positions can affect the molecule's steric and electronic properties, which could be fine-tuned to optimize interactions with a specific biological target. For example, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives evaluated for anticancer activity, the nature of the substituent at the C3 position played a significant role in their potency. researchgate.net

The following table illustrates the structure-activity relationship of a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position, highlighting the impact of these modifications on their in vitro anticancer activity against the MCF7 human breast cancer cell line.

| Compound ID | C3-Substituent | IC₅₀ (µM) vs. MCF7 |

| 3f | -COCH=CHC₆H₄-p-Cl | 6.53 |

| 4d | Pyrazol-3-yl | 1.68 |

| 6f | Pyrimidin-2-yl | 7.88 |

| 8b | Pyridin-2-yl | 3.19 |

| 8c | Pyridin-3-yl | 7.89 |

| 8d | Pyridin-4-yl | 1.62 |

| 10b | -CONH-C₆H₄-p-CH₃ | 7.79 |

| 10c | -CONH-C₆H₄-p-OCH₃ | 1.47 |

| 10f | -CONH-C₆H₄-p-NO₂ | 2.30 |

| Staurosporine | (Reference Drug) | 4.51 |

This data demonstrates that modifications at the C3 position of the 1,8-naphthyridine scaffold can lead to significant variations in biological activity, with some derivatives showing higher potency than the reference drug, staurosporine. researchgate.net

Emerging Applications of 1,8 Naphthyridine Derivatives Non Pharmaceutical

Fluorescent Probes and Dyes for Biological Imaging and Sensors

The unique photophysical properties of 1,8-naphthyridine (B1210474) derivatives make them promising candidates for the development of fluorescent probes and dyes. These molecules can be designed to exhibit changes in their fluorescence in response to specific environmental stimuli, such as the presence of certain ions or changes in pH. This "on-off" switching capability is the foundation of their use as sensors.

While specific research on the fluorescence of 3-Ethyl-2-methyl-1,8-naphthyridine is limited, studies on related structures, such as pyrrolo[1,5-a]-1,8-naphthyridine derivatives, have demonstrated their potential. These compounds exhibit fluorescence and their spectral properties can be tuned by modifying their chemical structure. ias.ac.in Similarly, 1,8-naphthalimides, which share a fused aromatic ring system, are widely used in the design of fluorescent probes for detecting a variety of analytes, including acidic drugs and reactive oxygen species like hydrogen peroxide in living cells. nih.govnih.gov These examples highlight the potential of the broader 1,8-naphthyridine scaffold in developing sophisticated tools for biological imaging and sensing.

Applications in Optoelectronics and Material Science (e.g., Organic Light-Emitting Diodes, Semiconductors)

The field of organic electronics is constantly seeking new materials with tailored properties for devices like Organic Light-Emitting Diodes (OLEDs). 1,8-Naphthyridine derivatives have emerged as a promising class of n-type (electron-transporting) materials, a crucial component in efficient OLEDs. Their rigid, planar structure and electron-deficient nature facilitate electron injection and transport, leading to improved device performance.

Several studies have demonstrated the successful incorporation of 1,8-naphthyridine derivatives into OLEDs. These compounds can act as both the emissive layer and the electron-transport layer. For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to have high glass-transition temperatures and thermal stability, which are important for device longevity. rsc.orgresearchgate.net These materials exhibit high fluorescence quantum yields and have been used to create OLEDs with yellow to white-pink emission. rsc.orgresearchgate.net

Furthermore, iridium(III) complexes incorporating 1,8-naphthyridine-based ligands have been developed as highly efficient phosphorescent emitters in OLEDs. These complexes can achieve impressive external quantum efficiencies (EQEs) and brightness, with tunable emission colors from green to red. rsc.org The performance of some of these 1,8-naphthyridine-based OLEDs is summarized in the table below.

| Emitting Material/Device Structure | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color | Reference |

| Yellow-emitting oligonaphthyridine | 250 | 1.2 | Yellow | researchgate.net |

| White-pink emitting oligonaphthyridine | 400 | 0.6 | White-pink | researchgate.net |

| (mtfmpp)₂Ir(mmND) doped OLED | 242,548 | - | Green | rsc.org |

| Cz-ND based TADF OLED | - | 15.3% (EQE) | Blue | researchgate.net |

| tBuCz-ND based TADF OLED | - | 20.9% (EQE) | Blue | researchgate.net |

Role as Ligands in Catalysis and Sensing Technologies

The two nitrogen atoms in the 1,8-naphthyridine ring are positioned in such a way that they can effectively bind to metal ions, making them excellent ligands in coordination chemistry and catalysis. wikipedia.org The rigid structure of the naphthyridine core provides a well-defined coordination environment for metal centers, which can lead to catalysts with high activity and selectivity.

A significant area of research is the use of 1,8-naphthyridine derivatives as ligands for bimetallic complexes, where two metal centers are held in close proximity. tandfonline.comtandfonline.com This arrangement can facilitate cooperative effects between the metal ions, leading to unique reactivity that is not observed with monometallic catalysts. For example, dicopper(I) complexes with 1,8-naphthyridine ligands have shown promise in activating terminal alkynes for various chemical transformations. tandfonline.com

Beyond catalysis, the metal-binding properties of 1,8-naphthyridines are also being explored for sensing applications. The binding of a specific metal ion can cause a change in the photophysical properties of the naphthyridine derivative, such as its fluorescence, providing a detectable signal for the presence of the ion. This principle can be applied to the development of sensors for environmental monitoring or industrial process control.

Corrosion Inhibition Properties of 1,8-Naphthyridine Compounds

The corrosion of metals is a major industrial problem, and the development of effective corrosion inhibitors is of great importance. Organic molecules containing heteroatoms like nitrogen and sulfur, and aromatic rings, are often excellent corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. 1,8-Naphthyridine derivatives fit this description well.

The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the metal surface, while the planar aromatic structure allows for effective surface coverage. Studies have shown that these compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

For example, a study on a derivative, 2,3-diphenyl-1,8-naphthyridine, demonstrated its effectiveness as a corrosion inhibitor for Q235 steel in a hydrochloric acid solution. The inhibitor molecules were found to adsorb on the metal surface, forming a dense protective film that significantly reduced the corrosion rate. nih.gov The inhibition efficiency of this and other 1,8-naphthyridine derivatives is concentration-dependent, with higher concentrations generally providing better protection. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| [1,8-Nap][CETSA]* | Q235 Steel | 1 M HCl | 96.95 | nih.gov |

| Ranitidine (a complex molecule containing a different heterocyclic system) | Mild Steel | 1 M HCl | >90 | researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Ethyl-2-methyl-1,8-naphthyridine and its Derivatives

Research into 1,8-naphthyridine (B1210474) derivatives has revealed a broad spectrum of pharmacological activities. nih.gov These compounds have been extensively investigated for their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. nih.govresearchgate.net The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent for treating gram-negative urinary tract infections was a pivotal moment in the field. researchgate.netmdpi.com This spurred further research into designing novel derivatives with enhanced therapeutic properties. researchgate.net

Subsequent studies have demonstrated the efficacy of various substituted 1,8-naphthyridines in diverse therapeutic areas. researchgate.net For instance, enoxacin, a fluoroquinolone containing the 1,8-naphthyridine core, exhibits potent antibacterial activity by inhibiting bacterial DNA gyrase. mdpi.com The versatility of the 1,8-naphthyridine scaffold allows for chemical modifications that can modulate its biological activity, making it a privileged structure in drug discovery. nih.govresearchgate.net Researchers have also explored their potential in treating neurological disorders like Alzheimer's disease and depression, as well as their roles as anti-osteoporotic, anti-allergic, and antimalarial agents. nih.govdntb.gov.ua

Unexplored Avenues in Synthesis and Derivatization

While various synthetic routes to 1,8-naphthyridines exist, there remain opportunities for the development of more efficient, sustainable, and versatile methodologies. The Friedländer synthesis is a classical and widely used method, but often requires harsh reaction conditions. acs.org Recent efforts have focused on greener approaches, such as using water as a solvent, which has shown high yields in the synthesis of substituted 1,8-naphthyridines. acs.orgrsc.org

Future synthetic exploration could focus on the following areas:

Novel Catalytic Systems: The development of new and more efficient catalysts, such as inexpensive and biocompatible ionic liquids, could further enhance the sustainability of 1,8-naphthyridine synthesis. acs.org

Multi-component Reactions: Single-step, three-component condensation reactions have shown promise for the facile synthesis of 1,8-naphthyridine derivatives under mild conditions. organic-chemistry.org Further exploration of such reactions could lead to the rapid generation of diverse compound libraries.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of scalability, safety, and control over reaction parameters for the synthesis of this compound and its analogs.

Late-Stage Functionalization: Developing methods for the selective functionalization of the 1,8-naphthyridine core at a late stage in the synthetic sequence would provide rapid access to a wider range of derivatives for structure-activity relationship studies.

Advanced Mechanistic and Computational Studies

A deeper understanding of the reaction mechanisms and the structure-activity relationships of this compound derivatives is crucial for the rational design of new compounds with improved properties. Advanced mechanistic and computational studies can provide valuable insights in this regard.

Molecular docking and molecular dynamics (MD) simulations have already been employed to investigate the binding of 1,8-naphthyridine derivatives to biological targets. acs.org For example, MD simulations have shown that a tetrahydropyrido derivative of naphthyridine can bind to the active sites of the human serotonin (B10506) transporter, suggesting its potential as an antidepressant. acs.org

Future research in this area could involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic properties of this compound and its derivatives, providing insights into their reactivity and spectroscopic characteristics.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can be used to develop predictive models for the biological activity of 1,8-naphthyridine derivatives, guiding the synthesis of new and more potent compounds.

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, UV-Vis) and X-ray crystallographic studies of this compound and its derivatives are essential for elucidating their precise three-dimensional structures and electronic properties.

Potential for Novel Non-Biological Applications and Material Development

Beyond their well-established biological activities, 1,8-naphthyridine derivatives hold significant promise for applications in materials science. The unique photophysical and electronic properties of the 1,8-naphthyridine scaffold make it an attractive building block for the development of novel functional materials.

The use of 1,8-naphthyridine derivatives as chelating ligands in coordination chemistry is an area of growing interest. wikipedia.org Their ability to coordinate with metal ions can be exploited for the development of catalysts, sensors, and luminescent materials. Furthermore, the planarity and electron-deficient nature of the 1,8-naphthyridine ring system make it a suitable component for organic electronic devices.

Potential non-biological applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some 1,8-naphthyridine derivatives suggests their potential use as emitters or host materials in OLEDs. acs.org

Organic Photovoltaics (OPVs): The electron-accepting properties of the 1,8-naphthyridine core could be utilized in the design of new acceptor materials for organic solar cells.

Sensors: The ability of the nitrogen atoms in the 1,8-naphthyridine ring to interact with analytes makes these compounds promising candidates for the development of chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of 1,8-naphthyridine derivatives as ligands can lead to the formation of novel coordination polymers and MOFs with interesting structural and functional properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-2-methyl-1,8-naphthyridine derivatives?

The Gould-Jacobs reaction is a cornerstone for synthesizing 1,8-naphthyridine derivatives. For 3-Ethyl-2-methyl-substituted analogues, a four-step protocol involving condensation of 2-aminopyridine with ethoxymethylenemalonate, cyclization in phenoxy ether, N-alkylation, and hydrolysis yields the target compound. Reaction monitoring via TLC and purification via column chromatography (methanol:chloroform, 10:40) are critical for reproducibility . Modifications, such as using sodium hydride in DMF for alkylation, can improve yields (>80%) .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural confirmation?

SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. After X-ray diffraction data collection, SHELXL refines bond lengths and angles with precision (e.g., C–C bonds ±0.01 Å). ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and confirm substituent positions (e.g., ethyl/methyl groups in 3-Ethyl-2-methyl derivatives). For accurate results, ensure high-resolution data (<1.0 Å) and validate hydrogen bonding via SHELXPRO .

Q. What in vitro assays are suitable for initial biological screening of 1,8-naphthyridine derivatives?

MTT assays against cancer cell lines (e.g., MCF7 breast cancer) with IC50 calculations are standard. For 3-Ethyl-2-methyl derivatives, IC50 values <2 μM (compared to reference drugs like staurosporin, IC50 = 4.51 μM) indicate promising cytotoxicity. Use DMSO as a solubilizing agent (<0.1% v/v) to avoid solvent interference . Parallel antimicrobial screening via broth microdilution (MIC determination) against Gram-positive/negative strains is recommended .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl/ethyl groups) influence DNA binding and thermodynamic stability?

Methyl groups at the 5,7-positions of 2-amino-1,8-naphthyridine enhance binding to cytosine in AP-site DNA by reducing entropy loss. ITC studies show binding constants (K) increase from 0.30 × 10⁶ M⁻¹ (unsubstituted) to 19 × 10⁶ M⁻¹ (5,6,7-trimethyl). Hydrophobic interactions dominate, with ΔCp values (e.g., −217 cal/mol·K for trimethyl derivatives) correlating with enhanced stability . For 3-Ethyl-2-methyl derivatives, molecular docking (AutoDock Vina) can predict binding modes to validate experimental data .

Q. What computational strategies predict ADMET properties and drug-likeness of 1,8-naphthyridine derivatives?

Use SwissADME or ADMETlab 2.0 to calculate cLogP (optimal range: 1–3), topological polar surface area (<140 Ų), and bioavailability scores. For 3-Ethyl-2-methyl derivatives, PASS analysis predicts anti-cancer (Pa > 0.7) and antimicrobial (Pa > 0.6) activity. In silico toxicity screening (e.g., ProTox-II) identifies hepatotoxicity risks early .

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from pharmacokinetic limitations. Address this via:

Q. What strategies optimize selectivity for nucleic acid targets (e.g., CTG repeats) in therapeutic design?

The heterodimer of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline binds CTG/CTG motifs via hydrogen bonding (NMR-confirmed). To enhance specificity:

- Modify linker length between dimer units to match DNA groove dimensions.

- Use molecular dynamics (AMBER) to simulate binding stability.

- Validate via electrophoretic mobility shift assays (EMSAs) .

Methodological Best Practices

- Synthetic Optimization : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures under microwave irradiation (e.g., 100°C, 30 min) for greener synthesis .

- Data Reproducibility : Report melting points (±2°C), NMR shifts (±0.01 ppm), and HPLC purity (>95%) to align with journal standards .

- Contradiction Analysis : Apply Benjamini-Hochberg correction for multiple hypothesis testing in biological assays to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.